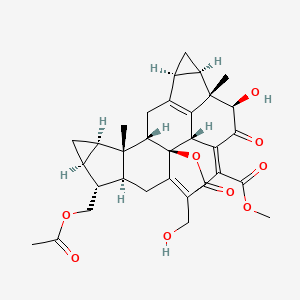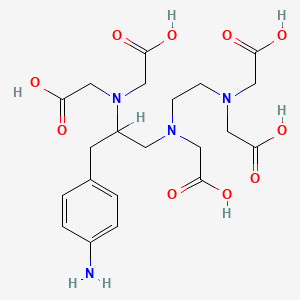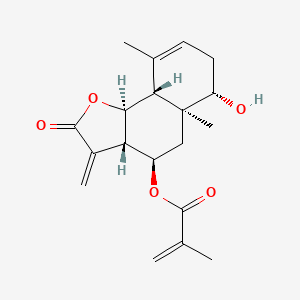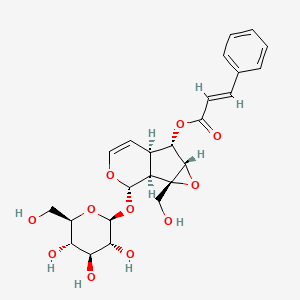
Shizukaol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shizukaol D is a dimeric sesquiterpene isolated from Chloranthus serratus . It possesses a common heptacyclic framework containing more than ten contiguous stereocenters and potential biological activities .
Synthesis Analysis
The total syntheses of Shizukaol D are achieved via a modified biomimetic Diels–Alder reaction . The common crucial biomimetic diene and ethylene species are obtained through either a highly Z-selective olefination of α-siloxy ketone with ynolate anions or an intramolecular Horner–Wadsworth–Emmons olefination from commercially available Wieland–Miescher ketone .Molecular Structure Analysis
The molecular structure of Shizukaol D is complex, with a heptacyclic framework and more than ten contiguous stereocenters .Chemical Reactions Analysis
Shizukaol D is known to induce cells to undergo apoptosis . It also attenuates Wnt signalling and reduces the expression of endogenous Wnt target genes, which results in decreased expression of β-catenin .Physical And Chemical Properties Analysis
Shizukaol D has a molecular weight of 578.6 g/mol . It has 2 hydrogen bond donors and 9 hydrogen bond acceptors . Its XLogP3-AA is 1.7 .Scientific Research Applications
Inhibition of Liver Cancer Cell Growth
Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has been found to inhibit the growth of human liver cancer cells in a dose- and time-dependent manner . It induces cells to undergo apoptosis , which is a form of programmed cell death, thereby reducing the number of cancer cells .
Modulation of Wnt Signalling Pathway
The Wnt signalling pathway plays a crucial role in cell growth and differentiation. Shizukaol D has been shown to attenuate Wnt signalling and reduce the expression of endogenous Wnt target genes . This results in decreased expression of β-catenin, a protein that regulates cell-cell adhesion and gene transcription .
Treatment of Metabolic Syndrome
Shizukaol D has been found to activate AMP-activated protein kinase (AMPK), a key sensor and regulator of intracellular energy metabolism . This leads to a decrease in triglyceride and cholesterol levels in HepG2 cells , suggesting that Shizukaol D might be used to treat metabolic syndrome .
Induction of Mitochondrial Dysfunction
Shizukaol D induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production . This may result in AMPK activation , providing a possible link between mitochondrial dysfunction and AMPK activation .
Increase in ACC Phosphorylation
Shizukaol D can increase ACC (Acetyl-CoA Carboxylase) phosphorylation in HepG2 cells . ACC is a crucial enzyme in fatty acid metabolism, and its phosphorylation can inhibit its activity, leading to reduced fatty acid synthesis .
Potential Anti-Inflammatory Properties
While not directly studied, Shizukaol D is a type of Shizukaol, a group of compounds that have been suggested to have anti-inflammatory properties . Further research is needed to confirm whether Shizukaol D shares these properties .
Mechanism of Action
Shizukaol D is a dimeric sesquiterpene isolated from Chloranthus japonicas and Chloranthus serratus . It has been studied for its potential therapeutic effects, particularly in the context of metabolic syndrome and liver cancer .
Target of Action
Shizukaol D primarily targets the AMP-activated protein kinase (AMPK) and the Wnt signaling pathway . AMPK is a key sensor and regulator of intracellular energy metabolism , while the Wnt signaling pathway plays a crucial role in cell growth and differentiation .
Mode of Action
Shizukaol D activates AMPK, leading to a decrease in triglyceride and cholesterol levels in HepG2 cells . It also attenuates Wnt signaling, reducing the expression of endogenous Wnt target genes, which results in decreased expression of β-catenin .
Biochemical Pathways
The activation of AMPK by Shizukaol D orchestrates a variety of metabolic processes to increase ATP production and decrease ATP consumption . This activation results in the phosphorylation of acetyl-CoA carboxylase (ACC), leading to decreased conversion from acetyl-CoA to malonyl-CoA, which is important for fatty acid synthesis . The attenuation of the Wnt signaling pathway leads to the repression of the growth of human liver cancer cells .
Pharmacokinetics
Its effects on hepg2 cells suggest that it can be absorbed and metabolized by liver cells .
Result of Action
Shizukaol D induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production, which may result in AMPK activation . It also represses the growth of human liver cancer cells by modulating the Wnt signaling pathway .
Action Environment
The studies were conducted in vitro, suggesting that the compound’s effects may be influenced by the specific conditions of the cellular environment .
Future Directions
properties
IUPAC Name |
methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIWILSQZCXQY-LWKKLXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\[C@H]2C3=C(C[C@@H]4[C@@]25C(=C(C(=O)O5)CO)C[C@@H]6[C@@]4([C@@H]7C[C@@H]7[C@H]6COC(=O)C)C)[C@H]8C[C@H]8[C@@]3([C@H](C1=O)O)C)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shizukaol D | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate](/img/structure/B1180725.png)
![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)